
4,6-dichloro-N-isobutylpyrimidin-2-amine
Overview
Description
4,6-Dichloro-N-isobutylpyrimidin-2-amine (CAS 72063-75-3) is a pyrimidine derivative with the molecular formula C₈H₁₁Cl₂N₃ and a molecular weight of 220.10 g/mol. It is a key pharmaceutical intermediate, often utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its reactive dichloro and isobutylamine substituents . The compound is typically stored under dry conditions at 2–8°C to maintain stability. Its structure features two chlorine atoms at the 4- and 6-positions of the pyrimidine ring and an isobutylamine group at the 2-position, which influences its physicochemical and reactivity profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-isobutylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting the compound with an amine can yield a disubstituted pyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-N-isobutylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-isobutylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogs
The following table compares 4,6-dichloro-N-isobutylpyrimidin-2-amine with structurally similar pyrimidine derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Storage Conditions |
---|---|---|---|---|---|
This compound | 72063-75-3 | C₈H₁₁Cl₂N₃ | 220.10 | Cl (4,6); Isobutylamine (2) | Sealed, dry, 2–8°C |
4,6-Dichloro-N-isopropylpyrimidin-2-amine | 10397-16-7 | C₇H₉Cl₂N₃ | 206.07 | Cl (4,6); Isopropylamine (2) | Not specified |
4,6-Dichloro-N-methyl-N-phenylpyrimidin-2-amine | 7038-66-6 | C₁₁H₉Cl₂N₃ | 253.90* | Cl (4,6); Methyl, Phenyl (2) | Not specified |
4,6-Dichloro-N-methylpyrimidin-2-amine | 10397-15-6 | C₅H₅Cl₂N₃ | 178.02 | Cl (4,6); Methylamine (2) | Not specified |
*Calculated based on molecular formula.
Key Observations :
- Aromaticity : The phenyl group in 7038-66-6 introduces aromatic character, which may enhance stability but reduce solubility in polar solvents.
- Molecular Weight : Higher molecular weight in the phenyl-containing analog (253.90 g/mol) suggests increased lipophilicity compared to the target compound (220.10 g/mol).
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Chlorines : Enhance electrophilicity at the 2- and 4-positions, facilitating nucleophilic substitutions.
- Isobutyl vs. Isopropyl : The longer carbon chain in isobutyl may improve membrane permeability in biological systems but could hinder binding in sterically sensitive targets.
Biological Activity
4,6-Dichloro-N-isobutylpyrimidin-2-amine (DCIBP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an isobutyl group attached to the nitrogen atom. The compound's structure can be represented as follows:
Synthesis
The synthesis of DCIBP typically involves the chlorination of pyrimidine derivatives followed by amination reactions. A common method includes:
- Chlorination : Starting from 2-amino-4,6-dichloropyrimidine.
- Amination : Reaction with isobutylamine under controlled conditions to yield DCIBP.
DCIBP exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. It has been studied for its role as an inhibitor of specific phospholipases, which are critical in lipid metabolism and signaling pathways.
- Enzyme Inhibition : DCIBP has shown potential as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. This inhibition can lead to alterations in cellular signaling pathways related to inflammation and pain response .
- Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter release and modulating physiological responses such as pain perception and inflammation .
Biological Studies
Several studies have documented the biological activity of DCIBP:
- In Vitro Studies : Research demonstrated that DCIBP significantly inhibits NAPE-PLD activity in HEK293T cells, leading to reduced levels of anandamide, a key endocannabinoid involved in pain regulation .
- In Vivo Studies : Animal models treated with DCIBP exhibited decreased nociceptive behavior, suggesting its potential as an analgesic agent. Doses around 30 mg/kg intraperitoneally were effective in altering emotional behavior linked to pain perception .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of NAPE-PLD | |
Analgesic Effect | Decreased nociceptive behavior | |
Receptor Modulation | Altered neurotransmitter release |
Table 2: Structure-Activity Relationship (SAR)
Compound | IC50 (nM) | Comments |
---|---|---|
This compound | 72 | Potent inhibitor of NAPE-PLD |
LEI-401 | 27 | Optimized derivative with enhanced potency |
Case Studies
- Case Study on Pain Management : A study involving mice treated with DCIBP demonstrated a significant reduction in pain response compared to control groups. The findings suggest that targeting NAPE-PLD could provide new avenues for developing analgesics .
- Case Study on Inflammation : In models of inflammatory response, DCIBP administration resulted in reduced markers of inflammation, indicating its potential utility in treating inflammatory diseases .
Q & A
Q. Basic: What synthetic routes are established for 4,6-dichloro-N-isobutylpyrimidin-2-amine, and how are intermediates characterized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Reacting 4,6-dichloropyrimidin-2-amine with isobutyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours .
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Characterization Methods:
- NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 1.0 ppm for isobutyl CH₃; ¹³C NMR: pyrimidine ring carbons at 150–160 ppm) .
- LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235) and purity (>95%) .
Table 1: Example Reaction Conditions
Reagent | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|
Isobutyl bromide | DMF | 80°C | 24 h | 65–70 |
K₂CO₃ | Ethanol | Reflux | 12 h | 72 |
Q. Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR: Assign protons and carbons (e.g., pyrimidine C-Cl groups show deshielding at ~160 ppm in ¹³C NMR) .
- X-ray Crystallography: Resolve bond angles and crystal packing (e.g., N-isobutyl group orientation relative to the pyrimidine ring) .
- IR Spectroscopy: Identify NH stretching (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Note: Discrepancies in NMR splitting patterns may indicate rotameric forms, resolved via variable-temperature NMR .
Q. Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations (DFT): Predict reaction thermodynamics (e.g., Gibbs free energy of intermediates) and transition states .
- Reaction Path Search Algorithms: Screen solvent effects (e.g., ethanol vs. DMF) on activation barriers .
- Feedback Loops: Use experimental yields to refine computational models (e.g., adjusting entropy corrections) .
Example Workflow:
Simulate nucleophilic attack of isobutylamine on 4,6-dichloropyrimidine.
Compare computed vs. experimental reaction rates.
Optimize solvent choice (polar aprotic vs. protic) .
Q. Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Combine NMR, MS, and X-ray data. For example, ambiguous NOEs in NMR may require crystallographic confirmation .
- Isotopic Labeling: Use ¹⁵N-labeled amines to trace substitution sites via 2D NMR (HSQC) .
- Dynamic Effects: Analyze variable-temperature NMR to distinguish static vs. dynamic disorder (e.g., rotational barriers in the isobutyl group) .
Case Study: A discrepancy between calculated (DFT) and observed ¹³C shifts was resolved by identifying solvent-induced conformational changes .
Q. Basic: What safety protocols are essential when handling chlorinated pyrimidines?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile chlorinated intermediates .
- Waste Disposal: Segregate halogenated waste in designated containers for incineration .
Training: Mandatory safety exams (100% score required) before lab work .
Q. Advanced: How do substituent electronic effects influence reactivity in nucleophilic substitutions?
Answer:
- Electron-Withdrawing Groups (Cl): Enhance electrophilicity at C-2 and C-4 positions, accelerating substitutions .
- Steric Effects: The isobutyl group may hinder access to the pyrimidine ring, requiring optimized reaction geometry (e.g., bulky base to deprotonate amine) .
Experimental Validation:
- Compare reaction rates of 4,6-dichloro vs. 4-chloro-6-methyl analogs with isobutylamine .
- Use Hammett plots to correlate substituent σ values with kinetic data .
Q. Basic: What are common side reactions, and how are they mitigated?
Answer:
- Dimerization: Occurs at high concentrations; mitigated by dilution or slow addition of reagents .
- Hydrolysis: Chlorine substituents hydrolyze to hydroxyl groups in aqueous conditions; use anhydrous solvents .
Table 2: Troubleshooting Side Reactions
Side Reaction | Mitigation Strategy |
---|---|
Dimer formation | Reduce reagent concentration |
Solvolysis | Use dry DMF and molecular sieves |
Q. Advanced: How do solvent effects impact crystallization and stability?
Answer:
- Polar Solvents (Ethanol): Promote hydrogen bonding, yielding needle-like crystals suitable for X-ray analysis .
- Nonpolar Solvents (Hexane): Induce rapid precipitation but may trap solvent molecules in the lattice .
Stability Studies:
Properties
IUPAC Name |
4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAVFFVVXCQAOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598744 | |
Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72063-75-3 | |
Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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